molecular formula C10H8O3 B1370386 3-Methylbenzofuran-5-carboxylic acid CAS No. 501892-99-5

3-Methylbenzofuran-5-carboxylic acid

Cat. No.: B1370386
CAS No.: 501892-99-5
M. Wt: 176.17 g/mol
InChI Key: ICGCSXAZTJXZAG-UHFFFAOYSA-N
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Description

3-Methylbenzofuran-5-carboxylic acid is a chemical compound that belongs to the class of benzofurans. It is a white crystalline powder that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 3-Methylbenzofuran-5-carboxylic acid, can be achieved through various methods. Common synthetic routes include:

  • Dehydration of phenoxyalkanone under acidic conditions .
  • Decarboxylation of o-acetylphenoxyacetic acid or ester under alkaline conditions .
  • Cyclization of o-hydroxybenzophenone .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as free radical cyclization cascade and proton quantum tunneling have been employed to construct complex benzofuran ring systems .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbenzofuran-5-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
  • Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen to the compound.
  • Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Methylbenzofuran-5-carboxylic acid has a wide range of scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex organic molecules .
  • Biology: Investigated for its potential antimicrobial properties .
  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases .
  • Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-Methylbenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to exhibit antimicrobial activity by disrupting bacterial cell walls and inhibiting essential enzymes . Additionally, these compounds may exert anticancer effects by inducing apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

  • Amiodarone: Used as an antiarrhythmic agent.
  • Angelicin: Employed in the treatment of skin diseases.
  • Bergapten: Known for its phototoxic properties.
  • Nodekenetin: Investigated for its potential therapeutic applications.
  • Xanthotoxin: Used in the treatment of skin disorders.
  • Usnic Acid: Exhibits antimicrobial and anti-inflammatory properties .

Uniqueness: 3-Methylbenzofuran-5-carboxylic acid stands out due to its unique structural features and diverse range of biological activities

Properties

IUPAC Name

3-methyl-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-5-13-9-3-2-7(10(11)12)4-8(6)9/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGCSXAZTJXZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628619
Record name 3-Methyl-1-benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501892-99-5
Record name 3-Methyl-5-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501892-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 3-methyl-1-benzofuran-5-carboxylate (365 mg, 1.9 mmol) is dissolved in MeOH (7 mL), diluted with H2O (3.5 mL) and treated with 3N NaOH (1.41 mL, 4.2 mmol). The mixture is diluted with MeOH (3.5 mL) to homogeneity, stirred at RT for 2.5 days then concentrated to dryness. The residue is dissolved in H2O (5 mL) and acidified to pH 2 with concentrated HCl. The resulting solid is filtered and dried in a vacuum oven at 40° C. for 18 h to afford 321 mg (95%) of 3-methyl-1-benzofuran-5-carboxylic acid as a white solid. HRMS (FAB) calcd for C10H8O3+H: 177.0552, found: 177.0553 (M+H)+.
Quantity
365 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.41 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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